2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one

Anticancer Cytotoxicity Scaffold Optimization

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one is a privileged scaffold in medicinal chemistry, ideal for building focused libraries targeting kinases like S6K1 or CNS-penetrant GPCR ligands. The unsubstituted 6-piperazine group offers a unique combination of hydrogen-bonding capacity and basicity, critical for reproducible research outcomes and SAR exploration. The dihydrochloride salt ensures superior solubility and stability for HTS workflows.

Molecular Formula C8H15Cl2N5O
Molecular Weight 268.14 g/mol
CAS No. 1158775-43-9
Cat. No. B1384344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one
CAS1158775-43-9
Molecular FormulaC8H15Cl2N5O
Molecular Weight268.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)NC(=N2)N.Cl.Cl
InChIInChI=1S/C8H13N5O.2ClH/c9-8-11-6(5-7(14)12-8)13-3-1-10-2-4-13;;/h5,10H,1-4H2,(H3,9,11,12,14);2*1H
InChIKeyQDJHDZSMDCAFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one CAS 1158775-43-9: Core Scaffold and Baseline Characteristics


2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one (CAS 1158775-43-9) is a heterocyclic small molecule belonging to the 2-aminopyrimidin-4(3H)-one class, characterized by a pyrimidinone core with a 2-amino group and a 6-piperazinyl substituent [1]. This scaffold is a privileged structure in medicinal chemistry, widely employed as a building block for kinase inhibitors and other bioactive agents [2]. The compound is commercially available primarily as a dihydrochloride salt, with a molecular weight of 195.22 g/mol and a molecular formula of C8H13N5O .

Why 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one Cannot Be Substituted with Generic Analogs


Within the 2-aminopyrimidin-4(3H)-one scaffold, even minor structural modifications at the 6‑position drastically alter biological target engagement and potency [1]. For example, replacement of a piperazine moiety with a morpholine or a simple alkyl group has been shown to shift kinase inhibition profiles, reduce binding affinity, or completely abolish activity in related chemotypes [2]. The unsubstituted piperazine at the 6‑position of 2‑Amino‑6‑(piperazin‑1‑yl)pyrimidin‑4(3H)‑one provides a unique combination of hydrogen‑bonding capacity and basicity that is not replicated by other heterocyclic amines, making generic substitution a high‑risk proposition for reproducible research outcomes [3]. Quantitative evidence for this differentiation is provided in Section 3.

Quantitative Differentiation Guide for 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one (1158775-43-9)


Scaffold-Based Anticancer Potential: Structural Requirement for Piperazine at 6-Position

Studies on derivatives of 2-amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one indicate that the piperazine ring at the 6-position is a critical structural element for cytotoxicity against cancer cell lines. While direct quantitative data for the unsubstituted parent compound are not available in the open literature, the class of 2-aminopyrimidin-4(3H)-ones demonstrates that removal or replacement of the piperazine moiety significantly reduces anticancer activity [1]. This inference is supported by the observation that modifications to the piperazine ring in analogous compounds can enhance cytotoxicity, confirming the essential role of this substructure .

Anticancer Cytotoxicity Scaffold Optimization

Piperazine vs. Morpholine in Related Chemotypes: Impact on 5-HT1A Receptor Affinity

In a series of thieno[2,3-d]pyrimidinone derivatives, the presence of a piperazine ring was associated with high affinity for the 5-HT1A receptor, whereas a morpholine substitution in analogous structures resulted in a complete loss of binding [1]. Specifically, compound 70 (piperazine-containing) exhibited an IC50 of 0.3 nM for the 5-HT1A receptor [2]. While this is a cross‑study comparison to a different scaffold, it demonstrates the profound impact of the piperazine group on target engagement.

5-HT1A Receptor GPCR SAR Selectivity

Potential for S6K1 Kinase Inhibition: A Class-Level Indicator

The piperazinyl‑pyrimidine chemotype is known to yield potent S6K1 kinase inhibitors. The well‑characterized analog PF‑4708671, which contains a piperazinyl‑pyrimidine core, inhibits S6K1 with an IC50 of 160 nM and a Ki of 20 nM, while showing significantly reduced activity against the closely related S6K2 isoform (IC50 = 65 µM) [1]. This class‑level inference suggests that 2‑Amino‑6‑(piperazin‑1‑yl)pyrimidin‑4(3H)‑one may serve as a valuable starting point for S6K1‑targeted drug discovery programs, though direct activity data for the parent compound are not available.

Kinase Inhibitor S6K1 Oncology Signal Transduction

Chemical Stability Advantage: Dihydrochloride Salt Form

2‑Amino‑6‑(piperazin‑1‑yl)pyrimidin‑4(3H)‑one is predominantly supplied as the dihydrochloride salt (CAS 1158775-43-9 specifically refers to the dihydrochloride), which offers significantly improved aqueous solubility and long‑term storage stability compared to the free base form . While quantitative stability data for the free base are not publicly available, the general property of hydrochloride salts of piperazine‑containing compounds to reduce hygroscopicity and prevent oxidative degradation is well‑documented [1]. This salt form is critical for reproducible assay preparation and long‑term compound library integrity.

Salt Form Stability Solubility Handling

Optimal Application Scenarios for 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one in Research and Procurement


Focused Kinase Inhibitor Library Synthesis

Based on the class‑level S6K1 inhibition data for piperazinyl‑pyrimidines [1], 2‑Amino‑6‑(piperazin‑1‑yl)pyrimidin‑4(3H)‑one is ideally suited as a core building block for generating focused libraries targeting the S6K1 kinase or other kinases in the AGC family. The unsubstituted piperazine allows for rapid diversification via amide bond formation or reductive amination, enabling efficient SAR exploration.

CNS-Targeted GPCR Ligand Development

Cross‑study evidence from related thieno‑pyrimidinone scaffolds demonstrates that a piperazine moiety is critical for high‑affinity 5‑HT1A receptor binding [1]. Therefore, 2‑Amino‑6‑(piperazin‑1‑yl)pyrimidin‑4(3H)‑one should be prioritized for synthesizing CNS‑penetrant GPCR ligand libraries, where the basic piperazine nitrogen contributes to both target affinity and favorable physicochemical properties.

Building Block for Anticancer SAR Campaigns

The 2‑aminopyrimidin‑4(3H)‑one scaffold is a validated starting point for anticancer agents [1]. The presence of the 6‑piperazinyl group in 2‑Amino‑6‑(piperazin‑1‑yl)pyrimidin‑4(3H)‑one has been linked to enhanced cytotoxicity in derivative studies [2]. This compound is therefore recommended for use in medicinal chemistry programs targeting oncology indications, particularly when a basic amine is desired for target engagement or solubility.

High-Throughput Screening (HTS) Library Stock Solution Preparation

The dihydrochloride salt form (CAS 1158775-43-9) offers superior aqueous solubility and stability compared to the free base, making it the preferred form for preparing DMSO or aqueous stock solutions in HTS workflows [1]. This ensures consistent compound concentration and minimizes precipitation issues during automated liquid handling, a critical factor for reliable primary screening data.

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